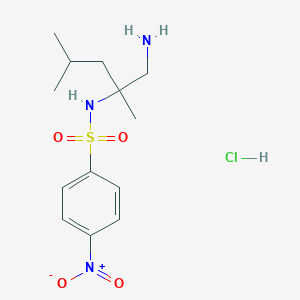
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as ADMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ADMPH is a sulfonamide derivative that has been synthesized through a multistep process, which involves the reaction of various reagents in a controlled manner.
作用机制
The mechanism of action of ADMPH is not fully understood, but it is believed to be related to its ability to bind to specific receptors in cells. ADMPH has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been shown to interact with DNA, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
ADMPH has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ADMPH has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, ADMPH has been shown to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of neurotransmitters in the brain.
实验室实验的优点和局限性
ADMPH has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable compound for use in experiments. ADMPH also exhibits a high degree of stability, making it suitable for long-term storage. However, ADMPH also has some limitations. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, ADMPH has a low solubility in water, which may limit its use in some experimental conditions.
未来方向
There are several future directions for the study of ADMPH. One potential direction is the development of new drugs based on the structure of ADMPH. ADMPH has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Another potential direction is the study of the mechanism of action of ADMPH. Further research is needed to fully understand how ADMPH interacts with cells and how it exerts its effects. Additionally, there is potential for the use of ADMPH in the field of neuroscience, as it has been shown to modulate the activity of neurotransmitters in the brain. Further research is needed to fully understand the potential applications of ADMPH in this field.
合成方法
The synthesis of ADMPH involves a multistep process, which includes the reaction of 4-nitrobenzenesulfonyl chloride with 2,4-dimethylpentan-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, 4-nitrobenzenesulfonamide. The next step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the quaternization of the amino group with hydrochloric acid to form ADMPH.
科学研究应用
ADMPH has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ADMPH has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, ADMPH has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S.ClH/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18;/h4-7,10,15H,8-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYJMNZZTRTMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

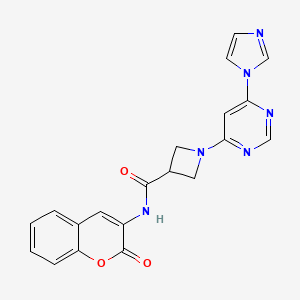
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)
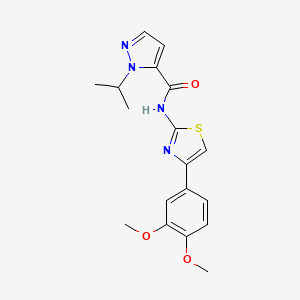
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)
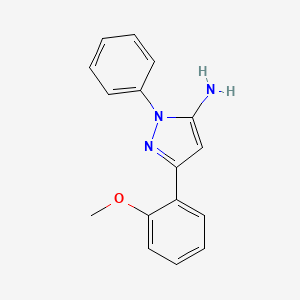

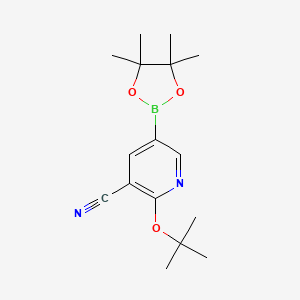
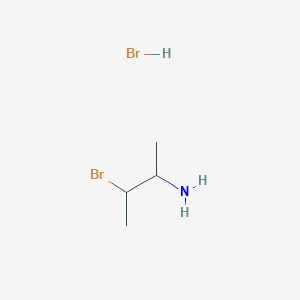
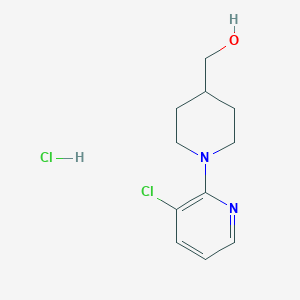
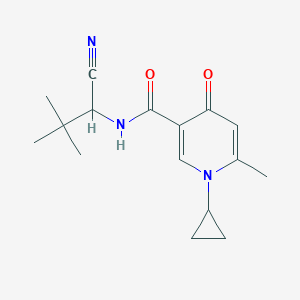
![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)